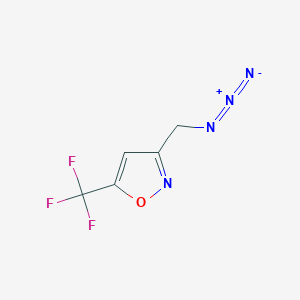

3-(Azidomethyl)-5-(trifluoromethyl)isoxazole

説明

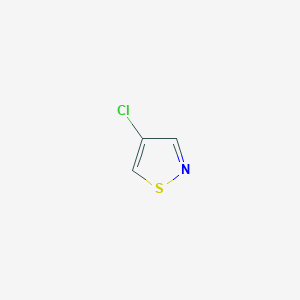

3-(Azidomethyl)-5-(trifluoromethyl)isoxazole is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is a member of the isoxazole family, which is a group of heterocyclic compounds that contain an oxygen and nitrogen atom in a five-membered ring structure.

科学的研究の応用

Synthesis and Chemical Properties

Isoxazole derivatives, including compounds structurally related to 3-(Azidomethyl)-5-(trifluoromethyl)isoxazole, are crucial in synthetic organic chemistry for their diverse biological activities and presence in natural products and drugs. Various synthetic pathways, including one-pot multicomponent reactions, have been developed for the synthesis of disubstituted isoxazoles, highlighting their importance in creating compounds with antimicrobial, antiviral, anti-inflammatory, antioxidant, and anticancer properties (Setia, Bharti, & Sharma, 2020).

Application in Drug Discovery

Isoxazole and pyrazole derivatives, related to the core structure of 3-(Azidomethyl)-5-(trifluoromethyl)isoxazole, have been extensively studied for their potential in drug discovery. Research has focused on the design, synthesis, and biological evaluation of these compounds for various therapeutic areas. For instance, diazide-containing isoxazole- and pyrazole-based compounds have shown promising results in histone deacetylase inhibition, a target relevant for cancer therapy and neuroprotective agents (Neelarapu et al., 2011).

Material Science and Catalysis

In the realm of materials science and catalysis, isoxazoles, including those related to 3-(Azidomethyl)-5-(trifluoromethyl)isoxazole, serve as ligands in the creation of coordination polymers and metal complexes. These complexes have found applications in various fields, including spin-crossover compounds and metal-organic frameworks (MOFs), due to the unique properties conferred by the isoxazole ligands (Aromí, Barrios, Roubeau, & Gamez, 2011).

Antimicrobial Applications

Research into the antimicrobial properties of isoxazole derivatives has led to the development of compounds effective against various bacterial strains. For example, isopropanol-conjugated carbazole azoles, incorporating isoxazole moieties, have demonstrated significant inhibitory activity against Enterococcus faecalis, showcasing the potential of these compounds in addressing antibiotic resistance (Zhang et al., 2018).

特性

IUPAC Name |

3-(azidomethyl)-5-(trifluoromethyl)-1,2-oxazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3F3N4O/c6-5(7,8)4-1-3(11-13-4)2-10-12-9/h1H,2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBYQBZOFKZDMBT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(ON=C1CN=[N+]=[N-])C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3F3N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Azidomethyl)-5-(trifluoromethyl)isoxazole | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1-(2,2,2-Trifluoroethyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)methanamine](/img/structure/B2879955.png)

![N-Methyl-N-[1-[(4-methylphenyl)methylsulfonyl]piperidin-4-yl]pyrimidin-4-amine](/img/structure/B2879957.png)

![(6-Chloro-4-{[1-(4-methoxyphenyl)ethyl]amino}quinolin-3-yl)(morpholin-4-yl)methanone](/img/structure/B2879958.png)

![2-(2-Fluorophenoxy)-1-(3-((4-methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)ethanone](/img/structure/B2879962.png)

![2-[(1-Ethenylpyrazol-4-yl)methyl-(1-ethylpyrazol-4-yl)amino]ethanesulfonyl fluoride](/img/structure/B2879965.png)

![N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-4-methylbenzenesulfonamide](/img/structure/B2879970.png)

![5-[(2,5-dimethylphenoxy)methyl]-1-ethyl-1H-pyrazol-3-amine](/img/structure/B2879971.png)